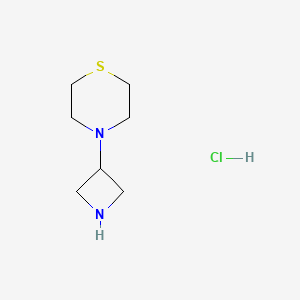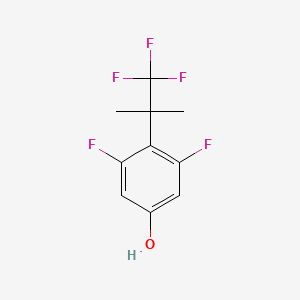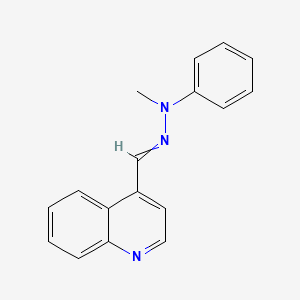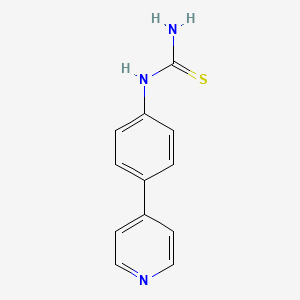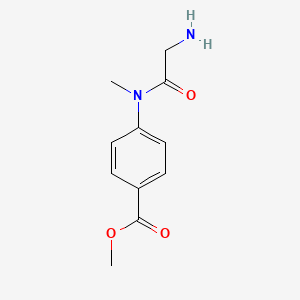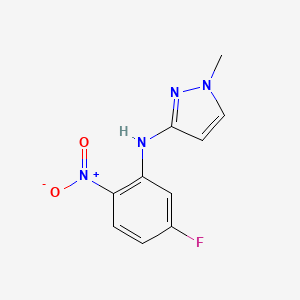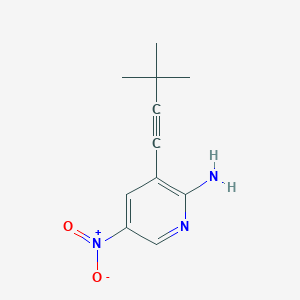![molecular formula C16H11NO5 B8293165 2-(benzo[1,3]dioxol-5-yl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one](/img/structure/B8293165.png)
2-(benzo[1,3]dioxol-5-yl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzo[1,3]dioxol-5-yl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a benzo[1,3]dioxole moiety, which is known for its biological activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[1,3]dioxol-5-yl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the Benzo[1,3]dioxole Moiety: The benzo[1,3]dioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzo[1,3]dioxole boronic acid derivative.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(benzo[1,3]dioxol-5-yl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of chromen-4-one derivatives with ketone or aldehyde functionalities.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted amino-chromen-4-one derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells by inducing apoptosis.
作用机制
The mechanism of action of 2-(benzo[1,3]dioxol-5-yl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to target microtubules, which are essential for cell division.
Pathways Involved: By binding to tubulin, the compound disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
6-amino-2-(Benzo[1,3]dioxol-5-yl)-4H-chromen-4-one: Lacks the hydroxyl group at the 3-position.
2-(Benzo[1,3]dioxol-5-yl)-3-hydroxy-4H-chromen-4-one: Lacks the amino group at the 6-position.
6-amino-3-hydroxy-4H-chromen-4-one: Lacks the benzo[1,3]dioxole moiety.
Uniqueness
2-(benzo[1,3]dioxol-5-yl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one is unique due to the presence of both the benzo[1,3]dioxole moiety and the hydroxyl group at the 3-position, which contribute to its distinct biological activity and potential therapeutic applications.
属性
分子式 |
C16H11NO5 |
|---|---|
分子量 |
297.26 g/mol |
IUPAC 名称 |
6-amino-2-(1,3-benzodioxol-5-yl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C16H11NO5/c17-9-2-4-11-10(6-9)14(18)15(19)16(22-11)8-1-3-12-13(5-8)21-7-20-12/h1-6,19H,7,17H2 |
InChI 键 |
LCIYSKCDHYRUFT-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)N)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
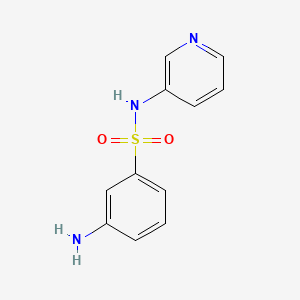

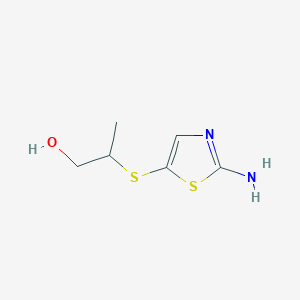
![Methyl 5-amino-2,3-bis{[2-(methyloxy)ethyl]oxy}benzoate](/img/structure/B8293095.png)

